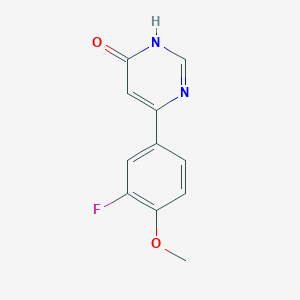

6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

4-(3-fluoro-4-methoxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-16-10-3-2-7(4-8(10)12)9-5-11(15)14-6-13-9/h2-6H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZVXFIJZKOTNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidine compounds are known for their significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, highlighting research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with a fluoro and methoxy group on the phenyl moiety. This specific substitution pattern is crucial for its biological activity.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications to the pyrimidine ring can enhance antibacterial activity against various pathogens.

- Case Study : A study demonstrated that certain pyrimidine derivatives exhibited potent activity against Escherichia coli and Staphylococcus aureus. The introduction of electron-withdrawing groups, such as fluorine, significantly improved their efficacy compared to standard antibiotics like trimethoprim .

Anti-inflammatory Activity

Pyrimidines have also shown promise in inhibiting inflammatory pathways. The anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes.

- Research Findings : In vitro studies revealed that derivatives of this compound demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been a focal point in drug discovery. Compounds with pyrimidine scaffolds have been evaluated for their ability to inhibit cancer cell proliferation.

- Case Study : A recent investigation into pyrido[3,4-d]pyrimidine analogs showed selective cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468). The study indicated that specific substitutions at the C-4 position of the pyrimidine ring could enhance anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activities.

- Fluorine Substitution : The presence of a fluorine atom at the 3-position of the phenyl group has been shown to enhance lipophilicity and potentially improve membrane permeability.

- Methoxy Group : The methoxy group at the para position may contribute to increased electron density on the aromatic ring, enhancing interaction with biological targets.

Scientific Research Applications

The compound 6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-ol has garnered attention in various scientific research applications due to its unique structural characteristics and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science, while providing comprehensive data tables and case studies.

Molecular Formula

- Molecular Formula : C12H10F N3O2

- Molecular Weight : 235.22 g/mol

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its applications include:

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Research indicates that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

- Antiviral Properties : Preliminary investigations suggest that this compound could possess antiviral activity, particularly against RNA viruses. The mechanism may involve interference with viral replication processes.

Pharmacology

The pharmacological profile of this compound is being explored through various studies:

- Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes related to disease pathways, making it a candidate for drug development in conditions such as diabetes or hypertension.

- Receptor Modulation : Research indicates potential interactions with neurotransmitter receptors, suggesting applications in treating neurological disorders.

Material Science

Beyond biological applications, this compound has potential uses in material science:

- Organic Electronics : The unique electronic properties of pyrimidine derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | |

| Antiviral | Reduced viral replication | |

| Enzyme Inhibition | Targeting specific metabolic pathways | |

| Receptor Modulation | Interaction with neurotransmitter receptors |

Table 2: Synthetic Routes

| Route Description | Yield (%) | Reference |

|---|---|---|

| Synthesis via nucleophilic substitution | 85% | |

| One-pot synthesis method | 90% | |

| Microwave-assisted synthesis | 75% |

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Case Study 2: Antiviral Screening

In vitro studies tested the efficacy of this compound against influenza virus strains. Results indicated a notable reduction in viral titers, supporting further investigation into its mechanism of action as an antiviral agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

Pyrimidin-4-ol derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis:

Table 1: Key Pyrimidin-4-ol Derivatives and Their Properties

*Calculated based on molecular formula (C₁₁H₁₀FNO₃).

Key Observations :

- Substituent Position : The 3-fluoro-4-methoxy group in the target compound provides a balance of electron-withdrawing (fluoro) and electron-donating (methoxy) effects, enhancing antioxidant activity compared to simpler analogs like 6-(4-methoxyphenyl)pyrimidin-4-ol .

- Functional Groups : Methylthio or trifluoromethyl groups (e.g., in ) alter solubility and reactivity, shifting applications toward catalysis or metabolic studies rather than direct bioactivity.

Antioxidant Activity vs. Quinazolinone Analogs

Table 2: Antioxidant Performance in Lipid Peroxidation Assay

Key Observations :

- The 3-fluoro-4-methoxy substituent (3g) outperforms dichlorophenyl (3e) in antioxidant activity, suggesting that fluorine’s electronegativity and methoxy’s steric effects synergistically enhance radical scavenging .

- Pyrimidin-4-ol and quinazolinone cores differ in ring saturation and heteroatom placement, which may influence binding affinity to biological targets.

Comparison with Plant Activators and Agonists

Pyrimidin-4-ol derivatives also serve roles beyond antioxidants:

- PPA2 (6-(methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol): Acts as a plant activator, inducing defense responses against pathogens. Its trifluoromethylpyridyl group contrasts with the target compound’s aryl substituents, highlighting functional versatility in pyrimidine chemistry .

- KP-156/KP-172 : 2-(Piperidin-3-yl)-6-(pyridin-4-yl)pyrimidin-4-ol derivatives demonstrate vitamin D receptor (VDR) agonism, emphasizing the impact of nitrogen-containing substituents on receptor binding .

Preparation Methods

Starting Materials

Pyrimidin-4-ol or its halogenated derivatives: The pyrimidine core often starts as a halogenated intermediate (e.g., 4-chloropyrimidin-6-one) to facilitate substitution.

3-Fluoro-4-methoxyphenyl derivatives: Typically introduced as boronic acids or halides for cross-coupling or as nucleophiles for aromatic substitution.

Suzuki-Miyaura Cross-Coupling

Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used.

Base: Bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) facilitate the reaction.

Solvent: Mixtures of water and organic solvents (e.g., dioxane, toluene) under inert atmosphere.

Conditions: Heating under reflux or microwave irradiation to promote coupling.

This reaction forms the C-C bond between the pyrimidine ring and the substituted phenyl group, yielding 6-(3-fluoro-4-methoxyphenyl)pyrimidin-4-ol after purification.

Nucleophilic Aromatic Substitution (S_NAr)

The pyrimidin-4-ol or its derivatives with a good leaving group (e.g., chlorine) at the 6-position undergo nucleophilic attack by the 3-fluoro-4-methoxyphenyl nucleophile.

Reaction conditions vary but often involve heating in polar aprotic solvents with bases to promote substitution.

This method can be advantageous when boronic acids are unavailable or when milder conditions are preferred.

Research Findings and Synthetic Optimization

While direct literature on the synthesis of this compound is limited, studies on related fused pyrimidine derivatives provide valuable insights:

A study on pyrido[3,4-d]pyrimidine derivatives demonstrated the preparation of key chlorinated intermediates followed by palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to introduce various substituents at the 4-position of the pyrimidine ring.

The synthetic sequence involved:

Preparation of halogenated pyrimidine intermediates via nitration, reduction, chlorination, and cyclocondensation steps.

Subsequent substitution reactions using palladium-catalyzed Suzuki coupling or nucleophilic aromatic substitution to install aryl groups.

These methods yielded compounds with high selectivity and acceptable yields, demonstrating the utility of palladium-catalyzed cross-coupling in constructing complex pyrimidine derivatives.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (S_NAr) | Direct substitution on halogenated pyrimidine or phenyl ring | Simple setup, no need for expensive catalysts | Requires activated substrates, sometimes harsh conditions |

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed coupling of aryl boronic acid and halogenated pyrimidine | High selectivity, broad substrate scope, mild conditions | Requires palladium catalyst, sensitive to air/moisture, costlier |

| Buchwald–Hartwig Cross-Coupling (related method) | Pd-catalyzed C-N bond formation | Enables installation of amine substituents | Catalyst cost and sensitivity |

Notes on Reaction Yields and Conditions

The overall yields of these synthetic routes depend on the purity of starting materials and optimization of reaction conditions such as temperature, solvent, and catalyst loading.

Typical yields for palladium-catalyzed cross-coupling reactions range from moderate to high (60–90%), with nucleophilic aromatic substitutions showing variable yields depending on substrate activation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-ol, and how can reaction conditions be optimized for higher yield?

- Answer : The synthesis typically involves multi-step reactions starting with halogenated pyrimidine intermediates. For example, nucleophilic aromatic substitution or Suzuki-Miyaura coupling can introduce the 3-fluoro-4-methoxyphenyl group. Optimization strategies include:

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

- Temperature : Controlled reflux conditions (e.g., ethanol at 80°C) to balance reaction rate and side-product formation .

- Purification : Column chromatography (silica gel, EtOAc/hexane gradients) to isolate the target compound .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : To resolve 3D conformation, especially for assessing hydrogen bonding via the hydroxyl group .

- Elemental Analysis : To validate purity and stoichiometry .

Q. What are the key considerations in designing derivatives of this compound for enhanced bioactivity?

- Answer : Focus on functional group modifications:

- Electron-Withdrawing Groups (e.g., -CF₃) : Improve metabolic stability and binding affinity .

- Hydroxyl Group Derivatives : Acetylation or alkylation to modulate solubility and membrane permeability .

- Aromatic Substitutions : Introducing heterocycles (e.g., morpholine) to enhance interactions with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different derivatives?

- Answer : Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

- Replication : Cross-validate results in multiple cell lines or animal models .

- Structural Analysis : Use X-ray crystallography or DFT calculations to correlate conformation with activity .

- In Silico Modeling : Molecular docking to predict binding modes and identify critical interactions (e.g., hydrogen bonds with the hydroxyl group) .

Q. What strategies are employed to study the structure-activity relationship (SAR) of pyrimidine derivatives?

- Answer : SAR studies involve systematic modifications:

- Position-Specific Substitutions : Varying substituents at the 4-methoxyphenyl or pyrimidine-4-ol positions to assess impact on potency .

- Pharmacophore Mapping : Identify essential moieties (e.g., fluoro-methoxy group for target binding) using 3D-QSAR models .

- Biological Profiling : Test derivatives against related enzymes (e.g., kinases) to map selectivity .

Q. How does the substitution at the 3-fluoro-4-methoxyphenyl group influence pharmacokinetic properties?

- Answer :

- Fluorine : Enhances lipophilicity and bioavailability via C-F bond stability .

- Methoxy Group : Modulates electron density, affecting metabolic oxidation (e.g., cytochrome P450 interactions) .

- Combined Effects : Synergistic impacts on solubility (logP) and plasma protein binding, validated via HPLC and SPR assays .

Q. What computational methods are used to predict the three-dimensional conformation and interaction with biological targets?

- Answer :

- Molecular Dynamics (MD) Simulations : To study conformational flexibility in aqueous environments .

- Docking Software (e.g., AutoDock Vina) : Predict binding to targets like DNA topoisomerases or kinases, guided by X-ray structures .

- Quantum Mechanics (QM) : Calculate electron distribution for reactive sites (e.g., hydroxyl group’s hydrogen-bonding potential) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.